1-Benzylazetidin-3-amine dihydrochloride
CAS No.: 1307683-81-3
Cat. No.: VC0090609
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.152
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1307683-81-3 |
---|---|
Molecular Formula | C10H16Cl2N2 |
Molecular Weight | 235.152 |
IUPAC Name | 1-benzylazetidin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C10H14N2.2ClH/c11-10-7-12(8-10)6-9-4-2-1-3-5-9;;/h1-5,10H,6-8,11H2;2*1H |
Standard InChI Key | HSJBWUKPJLINKN-UHFFFAOYSA-N |
SMILES | C1C(CN1CC2=CC=CC=C2)N.Cl.Cl |
Introduction
Chemical Identity and Structure
1-Benzylazetidin-3-amine dihydrochloride (CAS: 1307683-81-3) is an azetidine derivative containing a four-membered saturated heterocyclic ring with one nitrogen atom. The compound features a benzyl group attached to the azetidine nitrogen and an amine group at the 3-position, with the molecule existing as a dihydrochloride salt . Its molecular structure combines a rigid azetidine scaffold with the lipophilic benzyl moiety, creating a unique chemical entity with distinct properties.
The molecular formula is C10H16Cl2N2 with a molecular weight of 235.15 g/mol . The structure consists of the following key elements:
-
A four-membered azetidine ring
-
A benzyl substituent on one of the ring nitrogens
-
A primary amine group at the 3-position of the azetidine ring
-
Two hydrochloride counter-ions forming the salt
Structural Representation
The 2D chemical structure depicts a benzyl group attached to the nitrogen of an azetidine ring, with a primary amine functional group at the 3-position of the ring. The compound exists as a dihydrochloride salt, with two chloride counter-ions balancing the positive charges on the nitrogen atoms .
Chemical Properties and Identifiers
Basic Chemical Information
The compound's key chemical identifiers and properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1307683-81-3 |
Alternative CAS Number | 223381-58-6 |
Molecular Formula | C10H16Cl2N2 |
Molecular Weight | 235.15 g/mol |
IUPAC Name | 1-benzylazetidin-3-amine;dihydrochloride |
InChI | InChI=1S/C10H14N2.2ClH/c11-10-7-12(8-10)6-9-4-2-1-3-5-9;;/h1-5,10H,6-8,11H2;2*1H |
InChIKey | HSJBWUKPJLINKN-UHFFFAOYSA-N |
SMILES | C1C(CN1CC2=CC=CC=C2)N.Cl.Cl |
Common Synonyms
The compound is known by several names in scientific literature and commercial catalogs:
-
1-Benzyl-3-azetidinaMine 2HCl
-
1-BENZYLAZETIDIN-3-AMINE 2HCL
-
1-Benzyl-3-azetidinaminedihydrochloride
-
1-Benzylazetidin-3-amine dihydrochloride
Physical and Chemical Properties
Computational Chemistry Data
Computational analysis provides insight into the compound's physicochemical properties:
Property | Value |
---|---|
Topological Polar Surface Area (TPSA) | 29.26 |
LogP | 1.6731 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 2 |
These properties suggest moderate lipophilicity (LogP of 1.6731) and limited hydrogen bonding capability, which may influence its solubility and membrane permeability in biological systems .
Category | Information |
---|---|
GHS Pictogram | GHS07 (Exclamation mark) |
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) |
H315 (Causes skin irritation) | |
H319 (Causes serious eye irritation) | |
H335 (May cause respiratory irritation) |
Precautionary Statements | Details |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash hands thoroughly after handling |
P270 | Do not eat, drink or smoke when using this product |
P271 | Use only outdoors or in a well-ventilated area |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing |
P330 | Rinse mouth |
P362+P364 | Take off contaminated clothing and wash it before reuse |
P405 | Store locked up |
P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |
These safety guidelines indicate that while the compound poses moderate hazards, it can be handled safely with appropriate precautions in laboratory settings .
Research Applications
Synthetic Chemistry
The compound serves as a valuable intermediate in organic synthesis due to its functional groups:
-
The primary amine group can participate in various transformations including acylation, alkylation, and condensation reactions
-
The benzyl group can be modified or removed under specific conditions
-
The azetidine ring provides a conformationally constrained scaffold for creating novel chemical entities
These characteristics make it a potential starting material for the synthesis of more complex molecules with potential biological activity.
Comparison with Similar Compounds
Structural Analogues
Several structurally related compounds share similarities with 1-Benzylazetidin-3-amine dihydrochloride:
Compound | Structural Differences | Potential Impact on Properties |
---|---|---|
1-Benzhydrylazetidin-3-amine dihydrochloride | Contains a benzhydryl group instead of benzyl | Enhanced lipophilicity; potentially different receptor binding properties |
1-Benzhydrylazetidin-3-ol | Contains a hydroxyl group instead of an amine; benzhydryl instead of benzyl group | Different hydrogen bonding patterns; reduced basicity |
N-butyl-1-methylazetidin-3-amine dihydrochloride | Contains butyl and methyl groups instead of benzyl | Different lipophilicity profile; altered steric properties |
These structural analogues demonstrate how subtle modifications to the core azetidine scaffold can potentially lead to compounds with diverse properties and applications.
Specification | Typical Values |
---|---|
Purity | 95-98% |
Available Quantities | 100 mg to 1 g |
Storage Recommendations | Room temperature, sealed |
Shipping Conditions | Room temperature in continental US; may vary elsewhere |
Pricing varies significantly depending on quantity, purity, and supplier, with costs ranging from approximately €67 for 100 mg to €255 for 1 g from some European suppliers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume